

# 4-(4-Bromopyrimidin-2-yl)morpholine molecular weight and formula

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## Compound of Interest

Compound Name: 4-(4-Bromopyrimidin-2-yl)morpholine

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An In-depth Technical Guide to 4-(4-Bromopyrimidin-2-yl)morpholine

## Executive Summary

**4-(4-Bromopyrimidin-2-yl)morpholine** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, combining a reactive bromopyrimidine core with a versatile morpholine moiety, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The bromine atom at the C4 position of the pyrimidine ring is particularly susceptible to nucleophilic substitution, providing a key handle for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, grounded in authoritative scientific data.

## Compound Identification and Properties

Precise identification is critical for researchers. The fundamental properties of **4-(4-Bromopyrimidin-2-yl)morpholine** are summarized below.

## Key Identifiers

Identifier	Value	Reference
Chemical Name	4-(4-Bromopyrimidin-2-yl)morpholine	[1]
CAS Number	663194-10-3	[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN <sub>3</sub> O	[1]
Molecular Weight	244.09 g/mol	[1]

## Physicochemical Properties

The following table lists key physicochemical properties, which are essential for experimental design, including solvent selection and reaction condition optimization.

Property	Value	Reference
Appearance	White solid	[1]
Boiling Point	382.8 ± 52.0 °C (Predicted)	[1]
Density	1.570 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]

## Synthesis and Mechanism

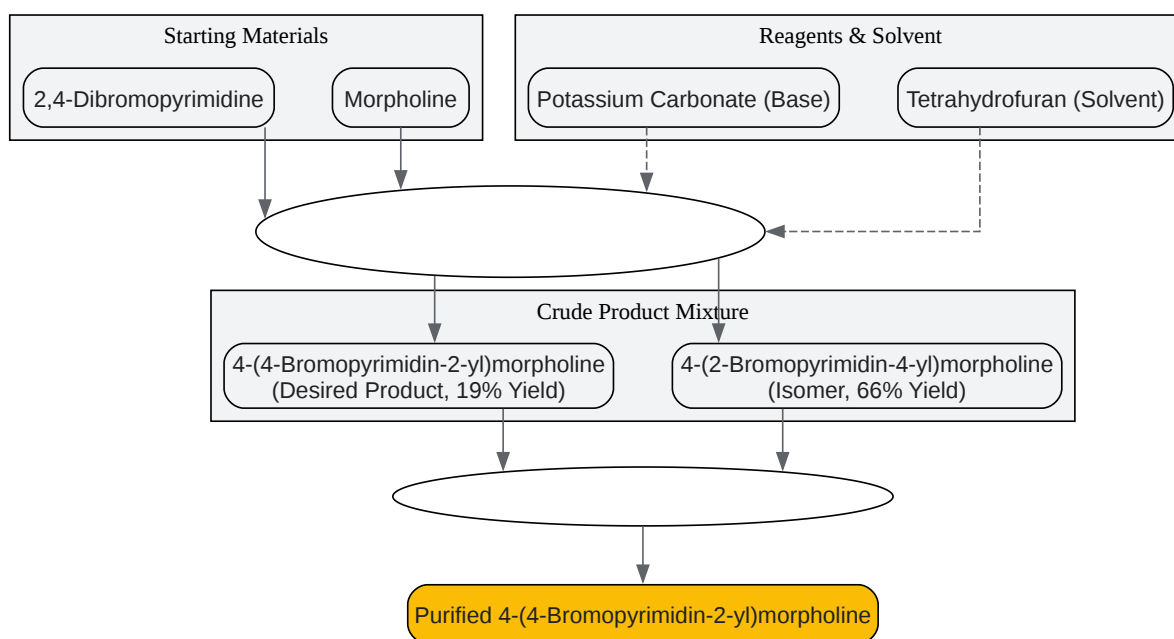
The synthesis of **4-(4-Bromopyrimidin-2-yl)morpholine** is typically achieved via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. The choice of starting materials and reaction conditions is critical for achieving regioselectivity and a good yield.

## Causality of Experimental Design

The primary precursor, 2,4-dibromopyrimidine, possesses two bromine atoms at positions with different reactivities. The C2 position is generally more electron-deficient than the C4 position, but steric hindrance and reaction kinetics can influence the site of substitution. The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the products. The reaction solvent, tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its appropriate boiling point for room temperature reactions.

The reaction yields two isomeric products, highlighting the competitive nature of the substitution at the C2 and C4 positions. The desired product, **4-(4-bromopyrimidin-2-yl)morpholine** (Product A), and the isomeric byproduct, 4-(2-bromopyrimidin-4-yl)morpholine (Product B), must be separated via chromatography.[1] The formation of these two products underscores the importance of purification in obtaining the desired isomer for subsequent research.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-(4-Bromopyrimidin-2-yl)morpholine**.

## Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.<sup>[1]</sup>

- **Reaction Setup:** To a solution of 2,4-dibromopyrimidine (438.4 mg, 1.84 mmol) in tetrahydrofuran (10 mL), add potassium carbonate (1.27 g, 9.21 mmol).
- **Initial Stirring:** Stir the resulting mixture at room temperature for 5 minutes to ensure homogeneity.
- **Nucleophile Addition:** Add morpholine (174.8  $\mu$ L, 2.03 mmol) dropwise to the reaction mixture.
- **Reaction:** Continue to stir the mixture at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, filter the mixture to remove the solid potassium salts. Collect the filtrate.
- **Concentration:** Remove the solvent (THF) from the filtrate by concentration under reduced pressure (rotary evaporation).
- **Purification:** Purify the crude residue by silica gel column chromatography using a hexane and ethyl acetate eluent system to separate the desired product from its isomer. The process yields the title compound as a white solid (19% yield).<sup>[1]</sup>

## Analytical Characterization

Validation of the compound's identity and purity is achieved through standard analytical techniques.

Technique	Data	Reference
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	$\delta$ ppm 3.74-3.77 (m, 4H), 3.79-3.83 (m, 4H), 6.70 (d, J = 4.88 Hz, 1H), 8.05 (d, J = 4.88 Hz, 1H)	<sup>[1]</sup>
LCMS	m/z found 246.0, [M + H] <sup>+</sup>	<sup>[1]</sup>

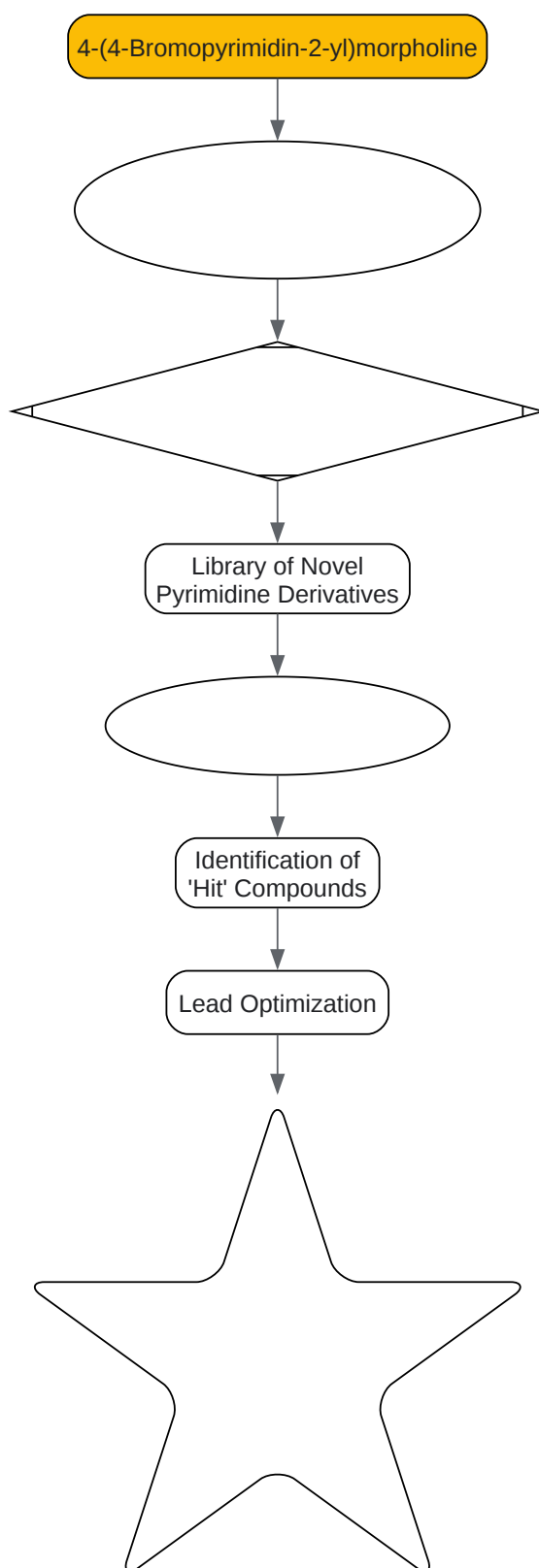
The  $^1\text{H}$  NMR spectrum confirms the presence of the morpholine protons (multiplets around 3.7-3.8 ppm) and the two distinct pyrimidine protons (doublets at 6.70 and 8.05 ppm). The LCMS data confirms the molecular weight of the protonated molecule.

## Applications in Research and Drug Development

The utility of **4-(4-Bromopyrimidin-2-yl)morpholine** stems from the chemical properties of its constituent parts.

- **Morpholine Moiety:** The morpholine ring is a "privileged" structure in medicinal chemistry.<sup>[2]</sup> It is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.<sup>[2]</sup> Its presence can lead to enhanced biological activity.
- **Bromopyrimidine Core:** The 4-bromopyrimidine scaffold serves as a versatile electrophilic partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions. The 4-halo substituent on a pyrimidine ring is known to be prone to displacement by various nucleophiles, particularly amines.<sup>[3]</sup> This reactivity allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.

## Logical Application Workflow



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Caption: Role as a building block in a drug discovery pipeline.

## Conclusion

**4-(4-Bromopyrimidin-2-yl)morpholine** is a well-defined chemical entity with the molecular formula  $C_8H_{10}BrN_3O$  and a molecular weight of 244.09 g/mol <sup>[1]</sup> Its synthesis, while requiring careful purification to isolate from its isomer, is straightforward. The compound's true value lies in its strategic combination of a stable, pharmacokinetically favorable morpholine group and a reactive bromopyrimidine core, making it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics.

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